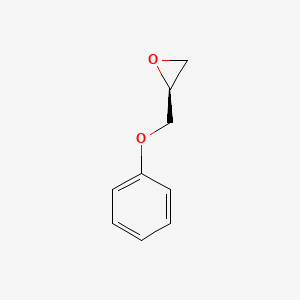

(S)-Glycidyl phenyl ether

Description

Significance of (S)-Glycidyl Phenyl Ether in Organic Synthesis and Materials Science

This compound, a specific chiral epoxide, is a versatile compound recognized for its applications in synthesizing advanced materials and specialty chemicals. chemimpex.com Its structure, featuring a reactive epoxide ring and a phenoxy group, makes it an excellent building block for producing various polymers and for introducing specific functional groups in organic synthesis. chemimpex.com

In the realm of organic synthesis , the chiral nature of this compound is crucial for producing enantiomerically pure products, a vital requirement in drug development. chemimpex.com It serves as an intermediate in the synthesis of biologically active compounds and is frequently used in research laboratories to study reaction mechanisms and develop new synthetic pathways. chemimpex.compharmaffiliates.com Its favorable reactivity profile and compatibility with a wide range of substrates make it a preferred choice for chemists aiming for efficient synthetic routes. chemimpex.com

In materials science , this compound is employed in the synthesis of specialty polymers and as a component in epoxy systems. chemimpex.com As a reactive diluent in epoxy formulations, it helps to lower viscosity, which facilitates easier processing for applications in casting, adhesives, and laminating. chemicalbook.comchemdad.com When incorporated into polymers, it can enhance properties such as thermal stability and mechanical strength. chemimpex.com Researchers utilize it in the formulation of high-performance coatings, adhesives, and sealants, where it improves adhesion, flexibility, and chemical resistance. chemimpex.comcymitquimica.comechemi.com Its ability to form crosslinked networks within epoxy matrices results in durable, high-performance materials used in industries like construction, aerospace, and electronics. echemi.com Recent research has also explored its use as a noncovalent functionalization agent for multiwalled carbon nanotubes to improve their dispersion in polyamide 6 composite fibers, enhancing the composite's tensile strength. researchgate.net Studies on the polymerization of this compound have shown that it can be used to create semicrystalline linear polymers, demonstrating the influence of its stereochemistry on the resulting polymer's microstructure. acs.org

| Property | Value |

| CAS Number | 71031-03-3 chemimpex.com |

| Molecular Formula | C₉H₁₀O₂ chemimpex.com |

| Molecular Weight | 150.18 g/mol chemimpex.com |

| Appearance | Colorless clear liquid chemimpex.com |

| Density | 1.11 g/mL chemimpex.com |

| Refractive Index (n20D) | 1.53 chemimpex.com |

| Optical Rotation | [α]20/D = +12 to +16° (c=1 in EtOH) chemimpex.com |

| Synonyms | (S)-2-(Phenoxymethyl)oxirane, (S)-1,2-Epoxy-3-phenoxypropane chemimpex.com |

Historical Context of Chiral Epoxide Research and Enantioselective Methodologies

The development of methods to synthesize specific enantiomers of chiral compounds, known as asymmetric synthesis, has been a major focus of modern organic chemistry. Before the 1980s, the synthesis of chiral epoxides was a significant challenge, often involving multiple steps with low yields and poor enantioselectivity. numberanalytics.com

A revolutionary breakthrough came in 1980 when K. Barry Sharpless and his colleagues developed the Sharpless epoxidation. numberanalytics.comwikipedia.org This reaction provided a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols using a catalyst system composed of titanium tetra(isopropoxide), diethyl tartrate (DET), and tert-butyl hydroperoxide as the oxidant. wikipedia.org The stereochemistry of the resulting epoxide could be predicted based on the chirality of the DET used. numberanalytics.comwikipedia.org For this work, K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry. wikipedia.org The Sharpless epoxidation became a cornerstone of organic synthesis, used in the total synthesis of numerous natural products, including saccharides, antibiotics, and pheromones. wikipedia.org

While the Sharpless epoxidation was highly effective for allylic alcohols, it was not suitable for unfunctionalized alkenes (olefins lacking the allylic alcohol group). This gap was filled in the early 1990s by Eric Jacobsen and Tsutomu Katsuki, who independently developed catalysts for the enantioselective epoxidation of such alkenes. wikipedia.org The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst to transfer an oxygen atom, often from a common oxidant like bleach. wikipedia.org This method proved complementary to the Sharpless epoxidation, achieving high enantioselectivity (often >90% ee) for a variety of unfunctionalized alkenes, particularly for cyclic and acyclic cis-1,2-disubstituted alkenes. wikipedia.org

Following these landmark developments, other powerful methods have emerged. The Shi epoxidation, developed in the 1990s, uses a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. organic-chemistry.org This method is particularly effective for the enantioselective conversion of trans-disubstituted and trisubstituted olefins. organic-chemistry.org Together, these enantioselective methodologies have revolutionized the field, providing chemists with a robust toolkit to access chiral epoxides, which are indispensable building blocks for modern chemical research and industry. buchler-gmbh.comnumberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(phenoxymethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYUMYWMJTYZTK-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308064 | |

| Record name | (2S)-2-(Phenoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71031-03-3, 71031-02-2 | |

| Record name | (2S)-2-(Phenoxymethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71031-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Phenoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-(phenoxymethyl)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-(phenoxymethyl)-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Enantioselective Pathways for S Glycidyl Phenyl Ether

Catalytic Asymmetric Epoxidation Methodologies for Chiral Epoxides

Catalytic asymmetric epoxidation is a cornerstone of modern organic synthesis, providing access to enantiomerically pure epoxides, which are versatile building blocks. dbpedia.org For the synthesis of precursors to (S)-Glycidyl phenyl ether, methods such as the Sharpless, Jacobsen-Katsuki, and various organocatalytic epoxidations are of paramount importance. sigmaaldrich.comrsc.org

Sharpless Asymmetric Epoxidation of Allylic Alcohols

The Sharpless Asymmetric Epoxidation is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxy alcohols. rsc.orgwikipedia.org This reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(O-i-Pr)₄), a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP). dbpedia.orgwikipedia.org

The significance of this method lies in its predictability and high enantioselectivity. wikipedia.org The stereochemistry of the resulting epoxy alcohol is determined by the chirality of the DET used. When L-(+)-diethyl tartrate is used, the oxidant delivers the oxygen atom from the top face of the allylic alcohol (when oriented appropriately), and D-(−)-diethyl tartrate directs oxygen delivery from the bottom face. acs.org For instance, the epoxidation of allyl alcohol using this method can produce chiral glycidol, a direct precursor which can then be etherified with phenol (B47542) to yield this compound.

The mechanism involves the formation of a dimeric titanium-tartrate complex. acs.org This complex coordinates both the allylic alcohol and the TBHP oxidant, creating a rigid chiral environment that dictates the face-selective oxygen transfer to the double bond. dbpedia.orgacs.org The reaction is known for its high optical purity, often achieving enantiomeric excess (ee) values greater than 90%. rsc.org

Table 1: Examples of Sharpless Asymmetric Epoxidation

| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 |

| Geraniol | L-(+)-DET | - | 95 |

| Allyl Alcohol | D-(-)-DET | - | 95 |

Data sourced from references acs.org.

Jacobsen–Katsuki Asymmetric Epoxidation Approaches

Complementary to the Sharpless epoxidation, the Jacobsen–Katsuki epoxidation is highly effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and conjugated olefins. youtube.comchim.itraco.cat This method employs a chiral manganese-salen complex as the catalyst and a terminal oxidant, most commonly aqueous sodium hypochlorite (B82951) (bleach). youtube.comchim.it

The catalyst's C2 symmetry, derived from the chiral salen ligand, is crucial for inducing stereoselectivity. raco.cat The mechanism is believed to involve a high-valent manganese-oxo species (Mn(V)=O), which acts as the oxygen-transfer agent. raco.cat There are several proposed pathways for the oxygen transfer to the alkene, including concerted, radical, or metalla-oxetane routes, depending on the substrate. chim.itorganic-chemistry.org The stereochemical outcome is dictated by the orientation of the alkene's approach to the manganese-oxo active site, which is controlled by the chiral ligand. chim.it This reaction has been a landmark in asymmetric catalysis, enabling the synthesis of chiral non-racemic epoxides from simple alkenes with high enantiopurity, sometimes approaching 100% ee. youtube.comorganic-chemistry.org

Organocatalytic Epoxidation Routes

In recent decades, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. rsc.org For asymmetric epoxidation, several organocatalytic systems have been developed.

One of the most prominent methods is the Shi epoxidation , which uses a chiral ketone derived from D-fructose as the catalyst. wikipedia.orgorganic-chemistry.org The active epoxidizing agent is a chiral dioxirane (B86890), which is generated in situ from the ketone by an oxidant like potassium peroxymonosulfate (B1194676) (Oxone). organic-chemistry.orgnrochemistry.com This dioxirane then transfers an oxygen atom to the alkene in a stereocontrolled manner. wikipedia.orgyoutube.com The reaction is effective for a range of alkenes, including trans-disubstituted and trisubstituted olefins, and is noted for its operational simplicity and use of an environmentally benign oxidant. wikipedia.orgsigmaaldrich.com The pH of the reaction medium is a critical parameter that must be carefully controlled to balance catalyst activity and stability. youtube.com

Another approach involves the Juliá–Colonna epoxidation , which is particularly effective for electron-deficient olefins like α,β-unsaturated ketones. dbpedia.orgwikipedia.org This method utilizes poly-amino acids, typically poly-L-leucine, as the catalyst in a triphasic or biphasic system with an oxidant such as hydrogen peroxide. wikipedia.orgacs.org The helical structure of the polypeptide is believed to create a chiral environment that binds the hydroperoxide anion and the substrate, facilitating a nucleophilic attack to form a peroxide enolate intermediate, which then closes to the epoxide. wikipedia.org

Chiral amine catalysis represents a further strategy. Primary amines derived from cinchona alkaloids or other chiral backbones can catalyze the epoxidation of α,β-unsaturated carbonyl compounds. organic-chemistry.orgorganic-chemistry.org These catalysts operate by forming a chiral iminium ion intermediate with the substrate, which activates the double bond for a nucleophilic attack by an oxidant like hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org

Role of Chiral Ligands and Metal Complexes in Asymmetric Epoxidation

In metal-catalyzed asymmetric epoxidation, the synergy between the metal center and the chiral ligand is the fundamental source of enantioselectivity. The chiral ligand binds to the metal, creating a well-defined, three-dimensional chiral pocket around the active site.

In the Sharpless epoxidation, the diethyl tartrate (DET) ligand forms a rigid dinuclear complex with titanium(IV) isopropoxide. rsc.orgacs.org This structure pre-organizes the allylic alcohol substrate and the hydroperoxide oxidant, ensuring a highly predictable facial selectivity during the oxygen transfer. dbpedia.org

Similarly, in the Jacobsen-Katsuki epoxidation, the tetradentate salen ligand wraps around the manganese center, creating a chiral environment. organic-chemistry.org The bulky substituents on the salen ligand effectively block certain approach trajectories of the incoming alkene, allowing oxygen transfer to occur from only one face, thus leading to a high degree of enantioselectivity. chim.itorganic-chemistry.org

Other metal-ligand systems have also been developed. For example, vanadium complexes with chiral hydroxamic acid ligands have been shown to be effective for the asymmetric epoxidation of allylic alcohols in water, demonstrating the ongoing development of new catalytic systems with improved properties and sustainability. sigmaaldrich.com The ligand's structure is paramount; subtle changes can dramatically alter or even reverse the stereochemical outcome of the reaction.

Glycidyl (B131873) Etherification Reactions and Mechanism

The formation of this compound is typically accomplished through a glycidyl etherification reaction. This process involves the reaction of phenol with a chiral three-carbon epoxide synthon, such as (R)-epichlorohydrin or (S)-glycidol. The most common route involves the condensation of phenol with epichlorohydrin (B41342), followed by dehydrochlorination with a base to form the epoxide ring. researchgate.netresearchgate.net To achieve the (S)-enantiomer specifically, either a chiral starting material is used or a kinetic resolution is performed on the racemic product. nih.gov

The mechanism is generally a nucleophilic substitution (SN2) process. wikipedia.org Phenol is first deprotonated by a base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion. This phenoxide then attacks one of the carbon atoms of the epoxide ring of a molecule like epichlorohydrin. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the chloride ion to form the final glycidyl ether product. wikipedia.org The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the aqueous base phase and the organic reactant phase. organic-chemistry.org

Influence of Reaction Parameters on Yield and Reactivity

The yield and reactivity of glycidyl etherification are highly dependent on several reaction parameters, including temperature, catalyst, solvent, and the ratio of reactants and base. sigmaaldrich.comacs.org

Catalyst: The choice and concentration of a catalyst are crucial. In phase-transfer catalysis systems, catalysts like tetrabutylammonium (B224687) hydroxide (B78521) or tetrabutylammonium bromide are used to shuttle the phenoxide nucleophile into the organic phase. organic-chemistry.orgacs.org The catalyst concentration must be optimized; while a higher concentration can increase the reaction rate, it can also complicate purification and increase costs. sigmaaldrich.com

Base and Reactant Ratios: The stoichiometry of the base (e.g., NaOH) to the hydroxyl groups of the starting material is a critical factor. acs.org A sufficient amount of base is needed to deprotonate the phenol, but an excess can promote unwanted side reactions like the hydrolysis of the epoxide ring. Studies have shown that optimizing the NaOH-to-hydroxyl ratio is essential for maximizing conversion and minimizing the formation of byproducts. acs.org

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure maximum conversion. However, extended reaction times, especially at elevated temperatures, can increase the likelihood of product degradation. sigmaaldrich.com Response surface methodology has been used to determine that an optimal reaction time, in conjunction with temperature and reactant ratios, is key to achieving the highest yield. acs.org For one specific process, the optimal time was found to be 4.5 hours. organic-chemistry.orgacs.org

Table 2: Influence of Reaction Parameters on Glycidyl Ether Yield

| Parameter | Condition | Observed Effect on Yield/Reactivity | Reference |

|---|---|---|---|

| Temperature | Increased from 30°C to 50°C | Increased conversion rate, but yield dropped at 50°C due to product degradation. | researchgate.net |

| Temperature | Optimized at 80°C | Achieved maximum conversion with minimal epoxy equivalent weight. | acs.orgacs.org |

| Base (NaOH)/OH Ratio | Optimized at 3.4 | Achieved maximum conversion. | acs.orgorganic-chemistry.org |

| Catalyst | Tetrabutylammonium Hydroxide | Chosen for its ability to suppress hydrolysis side reactions. | acs.org |

| Solvent | Dioxane/Water | Selected based on superior yield and final product quality. | organic-chemistry.org |

| Reaction Time | Optimized at 4.5 hours | Achieved maximum extent of conversion. | organic-chemistry.orgacs.org |

Catalysis in Glycidyl Ether Synthesis

The synthesis of glycidyl ethers, including phenyl glycidyl ether, is commonly achieved through the condensation of an alcohol or phenol with an epihalohydrin, most notably epichlorohydrin, followed by dehydrochlorination with a base to form the epoxide ring. chemicalbook.comchemdad.com The efficiency and selectivity of this process are significantly influenced by the choice of catalyst. Various catalytic systems have been developed to optimize this reaction, including phase-transfer catalysts (PTCs), Lewis acids, and basic catalysts.

Phase-transfer catalysis is a widely employed method that facilitates the reaction between reactants in different phases (e.g., a solid base and an organic liquid). In the synthesis of phenyl glycidyl ether from phenol and epichlorohydrin, PTCs such as tetrabutylammonium bromide, tetramethylammonium (B1211777) bromide, and benzyltrimethylammonium (B79724) bromide have been utilized. google.com These catalysts promote the transfer of the phenoxide ion to the organic phase where it can react with epichlorohydrin. An improved method for synthesizing aliphatic glycidyl ethers using PTCs without the need for water or other organic solvents has been reported, highlighting the efficiency of this approach. researchgate.net This "solid phase/organic phase" method simplifies product purification and can increase yields to over 90%. researchgate.net A study utilizing a microreactor for the synthesis of phenyl glycidyl ether with catalysts like tetrabutylammonium bromide demonstrated the ability to achieve high yields (>98%) and purity with significantly reduced reaction times, minimizing side reactions. google.com

Lewis acids, such as tin tetrachloride, can also catalyze the initial reaction between an alcohol and epichlorohydrin to form a halohydrin intermediate, which is then cyclized with a base. google.com Similarly, Lewis acid initiators like a combination of MePh₃PBr and ⁱBu₃Al have been used in the ring-opening polymerization of glycidyl ether monomers derived from sesamol (B190485). arabjchem.org

The choice of base is also critical. Alkali metal bases like sodium hydroxide or sodium hydride are commonly used for the dehydrochlorination step. google.com In some processes, fluoride (B91410) salts, such as those of alkali or alkaline earth metals, have been employed to facilitate the reaction, allowing for the synthesis of glycidyl ethers in good yield and with high optical purity when starting from optically active epoxy compounds. google.com

Table 1: Catalysts in Phenyl Glycidyl Ether Synthesis

| Catalyst Type | Specific Catalyst | Reactants | Key Findings | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalyst (PTC) | Tetrabutylammonium bromide | Phenol, Epichlorohydrin | Used in a microreactor, achieves >98% yield with reaction times of 2-30 minutes. | google.com |

| Phase-Transfer Catalyst (PTC) | Alkyloxy-2-hydroxypropyldimethylamine | Fatty alcohol, Epichlorohydrin | Solvent-free conditions, yields up to 92%. | researchgate.net |

| Lewis Acid | Tin tetrachloride | Alcohol, Epichlorohydrin | Catalyzes the formation of a 3-chloro-2-propanol derivative intermediate. | google.com |

| Lewis Acid / Initiator | MePh₃PBr/ⁱBu₃Al | Sesamol-derived glycidyl ether | Used for ring-opening polymerization to yield polyethers. | arabjchem.org |

| Fluoride Salt | Alkali metal fluoride | Alcohol, Epoxy compound with sulfonyloxy group | Prepares glycidyl ethers with good yield and high optical purity from chiral precursors. | google.com |

Enantioselective Preparation of Other Chiral Glycidyl Ethers

The methodologies developed for synthesizing chiral glycidyl ethers extend beyond phenyl glycidyl ether to a variety of other structurally diverse epoxides, which are valuable intermediates in organic synthesis. rsc.orgmdpi.com The enantioselective preparation of these compounds often relies on biocatalytic kinetic resolution or asymmetric synthesis starting from chiral precursors.

For instance, the kinetic resolution of racemic glycidyl methylphenyl ethers has been achieved using the epoxide hydrolase activity of Bacillus megaterium. nih.gov This biocatalyst demonstrated selectivity that depended on the position of the methyl group on the phenyl ring. The (S)-enantiomer was obtained from racemic glycidyl (o- or m)-methylphenyl ether, while the (R)-epoxide was recovered from glycidyl p-methylphenyl ether, achieving high enantiomeric excess (84-99% ee). nih.gov

Similarly, chiral benzyl (B1604629) glycidyl ether (BGE) is a key building block for various natural products and pharmaceuticals. mdpi.com Its enantioselective preparation has been explored using epoxide hydrolases (EHs). The EH from Yarrowia lipolytica was used in the kinetic resolution of racemic BGE, yielding the (R)-epoxide and the corresponding (S)-diol. rsc.org A variant of the EH from Agromyces mediolanus showed high enantioselectivity, preferentially hydrolyzing (R)-BGE to leave behind (S)-BGE with an enantiomeric excess greater than 99%. mdpi.com

The synthesis of more complex chiral building blocks also utilizes glycidyl ether chemistry. For example, the total synthesis of (+)-nephrosteranic acid, a multifunctionalized γ-butyrolactone, started from the readily available PMB (R)-glycidyl ether. nih.gov This demonstrates how a pre-existing chiral glycidyl ether can serve as a foundational element for constructing complex molecular architectures. nih.gov Furthermore, glycidyl ethers derived from naturally occurring phenols like sesamol have been synthesized and polymerized to create novel functional materials. arabjchem.org

Table 2: Enantioselective Preparation of Various Chiral Glycidyl Ethers

| Glycidyl Ether | Method | Catalyst/Enzyme Source | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Glycidyl (o- or m)-methylphenyl ether | Kinetic Resolution | Bacillus megaterium | (S) | 84-99% | nih.gov |

| Glycidyl p-methylphenyl ether | Kinetic Resolution | Bacillus megaterium | (R) | 84-99% | nih.gov |

| Benzyl glycidyl ether (BGE) | Kinetic Resolution | Yarrowia lipolytica EH | (R) | 95% | rsc.org |

| Benzyl glycidyl ether (BGE) | Kinetic Resolution | Agromyces mediolanus vEH-Am | (S) | >99% | mdpi.com |

| PMB (R)-glycidyl ether | Asymmetric Synthesis Starting Material | N/A (Used as precursor) | (R) | N/A | nih.gov |

Resolution of this compound Enantiomers

The most effective method for obtaining enantiomerically pure this compound is through the kinetic resolution of its racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or biocatalyst. Epoxide hydrolases (EHs) have proven to be particularly adept at this transformation, selectively hydrolyzing one enantiomer to its corresponding diol while leaving the other unreacted.

Numerous microorganisms have been identified as sources of EHs with high enantioselectivity toward glycidyl phenyl ether (GPE). For example, lyophilized whole cells of Bacillus megaterium ECU1001 were found to preferentially hydrolyze the (R)-enantiomer of GPE. capes.gov.br This process yielded (S)-GPE with an enantiomeric excess (ee) of over 99.5% at a conversion of 55.9%, demonstrating a high enantiomeric ratio (E-value) of 47.8. capes.gov.br Similarly, an EH from the marine bacterium Maritimibacter alkaliphilus preferentially hydrolyzed (S)-GPE, which allowed for the recovery of the (R)-enantiomer. nih.gov However, other biocatalysts show the opposite preference. An EH from Streptomyces griseus preferentially hydrolyzed (S)-GPE, enabling the isolation of (R)-GPE with >99.9% ee. researchgate.net

The directed evolution of enzymes offers a powerful tool to enhance their natural selectivity. The wild-type epoxide hydrolase from Aspergillus niger exhibits only a slight preference for (S)-GPE, with a low selectivity factor (E = 4.6). Through directed evolution, a mutant enzyme was developed that showed a vastly increased enantioselectivity, with an E-value of 115 (and up to 193 based on kinetic data), providing an almost perfect kinetic resolution.

The efficiency of the resolution can be influenced by reaction conditions. In the resolution of GPE using Trichosporon loubierii, the ratio of cells to substrate was found to impact the optical purity of the remaining epoxide. researchgate.net For the bioresolution of aryl glycidyl ethers by Bacillus alcalophilus, (S)-epoxides were obtained with up to >99% ee. researchgate.net

Table 3: Biocatalytic Kinetic Resolution of Racemic Glycidyl Phenyl Ether (GPE)

| Biocatalyst Source | Enantiomer Preferentially Hydrolyzed | Remaining Epoxide Enantiomer | Enantiomeric Excess (ee) of Remaining Epoxide | Enantiomeric Ratio (E) | Reference |

|---|---|---|---|---|---|

| Bacillus megaterium ECU1001 | (R) | (S) | >99.5% | 47.8 | capes.gov.br |

| Aspergillus niger (Wild Type) | (S) | (R) | Not specified | 4.6 | |

| Aspergillus niger (Evolved Mutant) | (S) | (R) | Not specified | 115 - 193 | |

| Trichosporon loubierii ECU1040 | (R) | (S) | Not specified | Not specified | researchgate.net |

| Streptomyces griseus NBRC 13350 | (S) | (R) | >99.9% | 38.4 | researchgate.net |

| Bacillus alcalophilus MTCC10234 | (R) | (S) | >99% | up to 67 | researchgate.net |

Mechanistic Investigations of S Glycidyl Phenyl Ether Reactivity

Epoxide Ring-Opening Reactions and Stereoselectivity

The high reactivity of the epoxide ring in S-GPE allows it to undergo stereoselective and often regioselective nucleophilic ring-opening reactions, leading to the formation of multifunctional organic compounds. mdpi.com The stereochemistry of these reactions is crucial, as it dictates the three-dimensional arrangement of the resulting products, which is particularly important in the synthesis of chiral molecules. mdpi.com

Nucleophilic Attack Pathways and Regioselectivity (e.g., Amines, Thiols)

The ring-opening of epoxides like S-GPE with nucleophiles such as amines and thiols is a fundamental process for synthesizing β-amino alcohols and β-hydroxy thioethers, respectively. scielo.org.mxtandfonline.commdpi.com The regioselectivity of this attack—whether it occurs at the more substituted (C2) or less substituted (C1) carbon of the epoxide ring—is influenced by both steric and electronic factors, as well as the nature of the catalyst and reactants. scielo.org.mxtandfonline.com

Amines: The reaction of S-GPE with amines is a key route to β-amino alcohols, which are important intermediates for biologically active compounds and chiral auxiliaries. scielo.org.mx Generally, the reaction follows an SN2 mechanism. libretexts.org With aliphatic amines, the nucleophilic attack preferentially occurs at the less sterically hindered terminal carbon (C1) of the epoxide. scielo.org.mx In contrast, aromatic amines can lead to attack at the benzylic carbon (C2) due to electronic effects that stabilize a partial positive charge at this position. scielo.org.mx The use of catalysts can significantly influence the regioselectivity. For instance, silica-bonded S-sulfonic acid has been shown to be an effective and recyclable catalyst for the regioselective synthesis of β-amino alcohols from epoxides and amines under solvent-free conditions. scielo.org.mx

Thiols: The reaction of epoxides with thiols, or their silyl (B83357) equivalents like phenylthiosilanes, yields β-hydroxy thioethers. mdpi.commdpi.com This reaction is also typically regioselective, with the nucleophilic attack occurring at the less substituted carbon of the epoxide ring. mdpi.comrsc.org The reaction can be catalyzed by bases, which deprotonate the thiol to form a more nucleophilic thiolate anion. mdpi.comrsc.org This thiolate then attacks the epoxide in an SN2 fashion. rsc.org The subsequent protonation of the resulting alkoxide anion is a thermodynamically favorable step that prevents the homopolymerization of the epoxide. rsc.org

| Nucleophile | Typical Site of Attack on (S)-GPE | Primary Product Type | Key Influencing Factors |

|---|---|---|---|

| Aliphatic Amines | Less substituted carbon (C1) | β-amino alcohol | Steric hindrance scielo.org.mx |

| Aromatic Amines | Benzylic carbon (C2) | β-amino alcohol | Electronic effects scielo.org.mx |

| Thiols | Less substituted carbon (C1) | β-hydroxy thioether | Catalyst (base) mdpi.comrsc.org |

Acid- and Base-Mediated Reaction Mechanisms

The ring-opening of S-GPE can be mediated by both acids and bases, with each pathway proceeding through a distinct mechanism that affects the regioselectivity and stereochemistry of the product. libretexts.org

Base-Mediated aEchanisms: Under basic or neutral conditions, the ring-opening of an epoxide occurs via an SN2 mechanism. libretexts.org A strong nucleophile directly attacks one of the carbon atoms of the epoxide ring, causing the carbon-oxygen bond to break and the ring to open. libretexts.org In the case of an asymmetric epoxide like S-GPE, this attack generally occurs at the less sterically hindered carbon atom. scielo.org.mxlibretexts.org The reaction results in an inversion of stereochemistry at the site of attack. The initial product is an alkoxide, which is then protonated in a subsequent step to yield the final alcohol product. libretexts.org

Acid-Mediated Mechanisms: In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a good leaving group and activating the ring for nucleophilic attack. libretexts.org The mechanism of the subsequent nucleophilic attack can have characteristics of both SN1 and SN2 reactions. The transition state has significant carbocation character. For epoxides with a primary and a secondary carbon, the nucleophile will attack the less substituted primary carbon. However, if one of the carbons is tertiary or, in the case of S-GPE, benzylic, the nucleophile will preferentially attack at this more substituted carbon due to the greater stabilization of the partial positive charge in the transition state. scielo.org.mxlibretexts.org

Polymerization Initiation Mechanisms

(S)-Glycidyl phenyl ether can undergo ring-opening polymerization (ROP) through several mechanistic pathways to form poly(glycidyl phenyl ether) (PGPE). The choice of initiator or catalyst determines whether the polymerization proceeds via an anionic, zwitterionic, or other mechanism.

Anionic Ring-Opening Polymerization (ROP) Mechanisms

Anionic ROP of epoxides like S-GPE is a living polymerization process that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netcsic.es The polymerization is typically initiated by a nucleophilic attack on the epoxide monomer. csic.es

The process involves three main steps:

Initiation: A nucleophile, such as an alkoxide or an organometallic compound, attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an active alkoxide species. csic.es Metal-free initiators, such as tetrabutylammonium (B224687) fluoride (B91410) or tetrabutylammonium acetate (B1210297), have also been successfully employed. researchgate.netresearchgate.net In the case of tetrabutylammonium fluoride, the fluoride anion nucleophilically attacks the methylene (B1212753) carbon of GPE to form a tetrabutylammonium alkoxide. researchgate.net

Propagation: The newly formed alkoxide chain end then acts as a nucleophile, attacking another monomer molecule. This process repeats, leading to the growth of the polymer chain. csic.es The propagation generally proceeds with high regioselectivity, with the attack occurring at the less hindered methylene carbon of the epoxide. csic.esacs.org

Termination: The polymerization can be terminated by the addition of a proton-donating agent or by other quenching reactions.

A potential side reaction in the AROP of glycidyl (B131873) phenyl ether is chain transfer to the monomer, where a proton from the methine group can be abstracted, creating a carbanion that can initiate new polymer chains. csic.es

Zwitterionic Ring-Opening Polymerization (ZROP) Dynamics

Zwitterionic ring-opening polymerization (ZROP) is a method that can produce cyclic polymers. nsf.govcsic.es In the case of glycidyl monomers like GPE, a Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) is often used as a catalyst. nsf.govcsic.es

The mechanism involves the following dynamics:

The Lewis acid activates the epoxide monomer, making it highly electrophilic.

This activated monomer then reacts with another monomer molecule, leading to the formation of a macrozwitterion, which is a propagating chain with both a cationic and an anionic end. researchgate.netnsf.gov

The polymer chain grows through the repeated addition of monomers to this zwitterionic species.

Cyclization occurs via an end-to-end (or "end-biting") reaction, where the anionic end of the propagating chain attacks the cationic end, leading to the formation of a cyclic polymer and the expulsion of the catalyst. csic.es This regenerated catalyst can then initiate new polymer chains. csic.es

This process can sometimes be complicated by the formation of non-cyclic byproducts. csic.es

Imidazole-Mediated Polymerization Mechanisms

Imidazole (B134444) and its derivatives are effective catalysts for the polymerization of epoxides. mdpi.com They can act as latent thermal initiators, meaning they are inactive at storage temperatures but can initiate polymerization upon heating. mdpi.com

When used in the copolymerization of glycidyl phenyl ether (GPE) and an anhydride (B1165640) like hexahydro-4-methylphthalic anhydride (MHHPA), the imidazole-based initiator facilitates the reaction between the two monomers. mdpi.com The mechanism is complex and can involve several competing reactions. The imidazole can activate the epoxide ring, making it more susceptible to nucleophilic attack by the anhydride. Alternatively, the imidazole can react with the anhydride to form a more reactive acyl-imidazolium intermediate, which then reacts with the epoxide. Imidazoles are known to promote the chain polymerization of epoxides, leading to cured epoxy resins with good thermal resistance. mdpi.com

| Polymerization Mechanism | Initiator/Catalyst Type | Key Characteristics | Resulting Polymer Architecture |

|---|---|---|---|

| Anionic ROP | Nucleophiles (e.g., alkoxides, Bu₄NF) researchgate.netcsic.es | Living polymerization, controlled molecular weight researchgate.netcsic.es | Linear csic.es |

| Zwitterionic ROP | Lewis Acids (e.g., B(C₆F₅)₃) nsf.govcsic.es | Forms macrozwitterionic propagating chains, end-biting cyclization csic.es | Cyclic (with potential linear byproducts) csic.es |

| Imidazole-Mediated | Imidazoles and their derivatives mdpi.com | Can act as latent thermal initiators, promotes copolymerization mdpi.com | Cross-linked network (in copolymerization with anhydrides) mdpi.com |

Influence of Anion Nucleophilicity on Polymerization Pathways

The anionic ring-opening polymerization (AROP) of this compound (GPE) is a complex process where the choice of initiator, particularly the nucleophilicity of the anion, plays a pivotal role in determining the reaction pathway. mdpi.comnih.gov Studies involving imidazolium-based ionic liquids as initiators have provided significant insights into how the anion's characteristics dictate the initiation mechanism. mdpi.com The polymerization can proceed through several routes, including a "carbene route," an "imidazole route," and a "counter ion route". mdpi.com

A detailed investigation comparing the effects of 1-ethyl-3-methylimidazolium (B1214524) acetate and 1-ethyl-3-methylimidazolium thiocyanate (B1210189) revealed that the anion's nucleophilicity and basicity determine the dominant polymerization pathway. mdpi.comnih.gov

Acetate Anion: The acetate ion, being sufficiently basic, can deprotonate the acidic proton on the imidazolium (B1220033) ring (at the C2 position). This deprotonation leads to the formation of a highly stabilized N-heterocyclic carbene (NHC). The NHC then acts as the true initiating species, attacking the epoxide ring of the GPE and triggering polymerization via a carbene-mediated mechanism. mdpi.comnih.gov This process is often preceded by the thermal degradation of the ionic liquid, which liberates the acetate ion. mdpi.com

Thiocyanate Anion: In contrast, the thiocyanate anion is more nucleophilic but less basic than the acetate anion. mdpi.com It is not basic enough to deprotonate the imidazolium cation to form an NHC under standard conditions. mdpi.comnih.gov Consequently, initiation occurs through the direct nucleophilic attack of the thiocyanate anion on the GPE monomer. This "counter ion route" represents a different mechanistic pathway compared to the carbene route initiated by the acetate. However, at elevated temperatures, the thiocyanate system can also follow a competing carbene mechanism. mdpi.com

The anionic polymerization of GPE can also be initiated by other systems, such as tetra-n-butylammonium acetate (Bu4NOAc), which acts as a metal-free initiator. researchgate.net This system allows for controlled polymerization and the synthesis of hydroxyl-terminated polymers with narrow molecular weight distributions. researchgate.net Similarly, initiators like piperidine (B6355638), formed from the thermal decomposition of O-tert-butylpiperidinyl phenylphosphonate, can initiate anionic polymerization, with the piperidine molecule incorporating into the resulting polymer chain. acs.org These examples underscore that the nature of the nucleophile generated from the initiator system is a critical factor in the polymerization of GPE.

Table 1: Influence of Anion on Polymerization Initiation of Phenyl Glycidyl Ether (PGE)

| Initiator System | Anion | Key Anion Property | Dominant Initiation Mechanism | Reference |

|---|---|---|---|---|

| 1-ethyl-3-methylimidazolium acetate | Acetate | Basic | Deprotonation of imidazolium cation to form an N-heterocyclic carbene (NHC), which initiates polymerization. | mdpi.com, nih.gov |

| 1-ethyl-3-methylimidazolium thiocyanate | Thiocyanate | Nucleophilic (less basic) | Direct nucleophilic attack by the anion on the epoxide ring. A competing carbene mechanism can occur at elevated temperatures. | mdpi.com, nih.gov |

| Tetra-n-butylammonium acetate (Bu4NOAc) | Acetate | Nucleophilic | Ring-opening polymerization for controlled synthesis of hydroxyl-terminated poly(GPE). | researchgate.net |

| O-tert-butylpiperidinyl phenylphosphonate | Piperidine (formed via thermal decomposition) | Nucleophilic | Anionic polymerization initiated by the generated piperidine. | acs.org |

Adduct Formation Studies

This compound is known to form adducts with various nucleophilic molecules. These studies are crucial for understanding its reactivity and potential interactions in different chemical environments.

Investigations into the reaction of phenyl glycidyl ether (PGE) with DNA constituents have been performed to characterize potential biomarkers. When PGE reacts with 2'-deoxyadenosine (B1664071) and thymidine (B127349), specific nucleoside adducts are formed. ugent.be The separation and characterization of these products were achieved using chromatographic and spectroscopic methods.

With thymidine , the primary product identified was N-3-(2-hydroxy-3-phenoxypropyl)thymidine . ugent.be

With 2'-deoxyadenosine , the predominant adduct was N-1-(2-hydroxy-3-phenoxypropyl)-2'-deoxyadenosine . nih.gov At longer reaction times, a minor amount of a dialkylated 2'-deoxyadenosine adduct was also observed. ugent.benih.gov

Another study focused on the reaction between PGE and dicyandiamide (B1669379) (DICY) as a model for epoxy resin curing. rsc.org The reaction proceeds in a stepwise manner. First, the active hydrogens of the primary amine group in DICY attack the glycidyl group of PGE, forming a tertiary amine structure. This is followed by an addition reaction between the nitrile group and the newly formed hydroxyl group, which generates an amide structure. rsc.org

The reaction of PGE with phenyl isocyanate has also been investigated using monofunctional model compounds to understand the cross-linking of epoxide resins. cranfield.ac.uk This reaction yields a one-to-one crystalline addition compound, which is believed to have a 2-oxazolidone structure. cranfield.ac.uk

Table 2: Characterized Adducts of Phenyl Glycidyl Ether (PGE)

| Reactant | Adduct Product(s) | Study Focus | Reference |

|---|---|---|---|

| Thymidine | N-3-(2-hydroxy-3-phenoxypropyl)thymidine | DNA adduct formation | , ugent.be |

| 2'-deoxyadenosine | N-1-(2-hydroxy-3-phenoxypropyl)-2'-deoxyadenosine; dialkylated 2'-deoxyadenosine (minor) | DNA adduct formation | nih.gov, , ugent.be |

| Dicyandiamide | Tertiary amine and subsequent amide structures | Curing mechanism of epoxy resins | rsc.org |

| Phenyl Isocyanate | 1:1 addition compound (believed to be a 2-oxazolidone) | Cross-linking mechanism of epoxy resins | cranfield.ac.uk |

Advanced Applications in Polymer Science and Materials Engineering

Polymerization of (S)-Glycidyl Phenyl Ether for Specialty Materials

The polymerization of this compound is a cornerstone for developing specialty materials with precise molecular architectures. The ability to control the stereochemistry during polymerization is key to unlocking unique material properties.

Stereoselective Polymerization and Copolymerization Strategies

Stereoselective polymerization of glycidyl (B131873) ethers, including phenyl glycidyl ether (PGE), allows for the synthesis of isotactic polymers. acs.org These polymers, with their ordered stereochemistry, often exhibit semicrystalline properties. acs.org The development of well-defined homogeneous catalysts has significantly advanced the field, enabling better control over the polymerization process and a deeper understanding of the underlying mechanisms. acs.org

Recent research has demonstrated the use of trivalent cobalt-based catalysts for the copolymerization of CO2 and phenyl glycidyl ether, resulting in polycarbonates with a perfectly alternating nature. rsc.org When enantiopure phenyl glycidyl ether is used, this method can produce highly stereoregular polycarbonates with greater than 99% isotacticity and head-to-tail content. rsc.org This level of control leads to the formation of a semicrystalline thermoplastic with a defined melting point. rsc.org

Strategies for stereoselective polymerization often involve kinetic resolution, where a chiral catalyst preferentially polymerizes one enantiomer from a racemic mixture. For instance, studies on the copolymerization of chiral terminal epoxides and cyclic anhydrides have shown that the interactions between polymer chains of opposite chirality can be stronger than those of the same chirality, leading to the formation of a stereocomplex with enhanced thermal properties. nih.gov

In Situ Polyether Stereocomplex Formation from Racemic Monomers

A significant advancement in polymer chemistry is the in situ formation of polyether stereocomplexes directly from racemic epoxide monomers. researchgate.netnih.gov This approach circumvents the need for enantiopure starting materials, which can be costly and difficult to obtain. nih.gov Isoselective ring-opening polymerization (ROP) of racemic mixtures of substituted methyl phenyl glycidyl ethers can lead to the simultaneous formation of both isotactic (R)- and (S)-poly(phenyl glycidyl ether) stereoisomers. researchgate.netnih.gov These two stereoisomers then co-crystallize to form a stereocomplex. researchgate.netnih.gov

This in situ stereocomplexation has been shown to significantly enhance the thermal properties of the resulting polymer. researchgate.netnih.gov For example, stereocomplexes of various poly(phenyl glycidyl ether)s have demonstrated an increase in melting temperature of up to 76 °C compared to the individual enantiopure polymers. researchgate.netnih.govresearcher.life The formation and thermal characteristics of these stereocomplexes are influenced by the position of substituents on the phenyl ring of the monomer. researchgate.netnih.gov

Synthesis of Stereoregular Poly(phenyl glycidyl ethers) (PGPEs)

The synthesis of stereoregular poly(phenyl glycidyl ethers) (PGPEs) is a key area of research for creating high-performance materials. nih.govcornell.edu Both enantio- and isoselective ring-opening polymerizations (ROPs) of bio-renewable glycidyl ethers have been successfully employed to produce isotactic PGPEs. researchgate.netnih.gov

Enantioselective ROP of a racemic mixture resolves a single enantiomeric, isotactic polyether stereoisomer. nih.govresearcher.life In contrast, isoselective ROP results in a blend of both (R)- and (S)-isotactic stereoisomers, which can then form a stereocomplex. nih.govresearcher.life The stereoregularity of these polymers is typically high, with isotactic diad ([mm]) percentages reaching ≥78% for enantioselective ROP and ≥92% for isoselective ROP. nih.govresearcher.life

The table below summarizes the results of enantio- and isoselective polymerization of methyl-substituted phenyl glycidyl ethers, highlighting the resulting polymer tacticity and melting temperatures.

| Monomer | Polymerization Type | Isotacticity ([mm]P) | Melting Temperature (Tm) (°C) | ΔTm (Stereocomplex vs. Enantiopure) (°C) |

| o-MePhGE | Enantioselective | ≥ 78% | 105 | N/A |

| o-MePhGE | Isoselective (Stereocomplex) | ≥ 92% | 181 | 76 |

| m-MePhGE | Enantioselective | ≥ 78% | 85 | N/A |

| m-MePhGE | Isoselective (Stereocomplex) | ≥ 92% | 135 | 50 |

| p-MePhGE | Enantioselective | ≥ 78% | 120 | N/A |

| p-MePhGE | Isoselective (Stereocomplex) | ≥ 92% | 196 | 76 |

Data compiled from studies on stereoregular poly(phenyl glycidyl ethers). researchgate.netnih.gov

Copolymers with Alkylene Oxides and Other Monomers

This compound can be copolymerized with various other monomers, such as alkylene oxides, to create materials with a wide range of properties. Copolymers of phenyl glycidyl ether and alkylene oxides like ethylene (B1197577) oxide and propylene (B89431) oxide have been developed for use as polymeric dispersants. google.com These copolymers can be initiated with di- or polyfunctional nucleophilic initiators, including alcohols, phenols, and amines. google.com

Diblock copolymers of ethylene oxide and phenyl glycidyl ether have been synthesized and studied for their micellization and drug solubilization properties in aqueous solutions. nih.gov These amphiphilic block copolymers can self-assemble into micelles with a hydrophobic core, which can encapsulate poorly water-soluble drugs. nih.govresearchgate.net For example, a diblock copolymer of phenyl glycidyl ether and ethylene oxide (G5E67) has shown a high capacity for solubilizing the antifungal drug griseofulvin. nih.gov

Furthermore, the copolymerization of phenyl glycidyl ether with γ-selenobutyrolactone has been explored to synthesize poly(ester-alt-selenide)s. mdpi.com This alternating copolymerization can be achieved regardless of the monomer feed ratio, yielding a strictly alternating copolymer structure. mdpi.com

Cyclic Polymer Topologies via Ring-Expansion Polymerization

Cyclic polymers exhibit unique physical and chemical properties compared to their linear counterparts due to the absence of chain ends. csic.es The electrophilic zwitterionic ring-expansion polymerization (EZREP) of glycidyl phenyl ether, catalyzed by tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), is a one-step method to produce macrocyclic polyethers. researchgate.netacs.org

This polymerization method, however, can also generate non-cyclic byproducts with linear and tadpole architectures. researchgate.net Analytical techniques such as mass spectrometry and chromatography are crucial for quantifying the purity of the resulting cyclic polymers. acs.org The synthesis of macrocyclic poly(glycidyl phenyl ether) with an inverted-dipole microstructure has also been achieved through the ring closure of two-arm linear precursors. science.eus

Role of this compound in Epoxy Systems

Phenyl glycidyl ether, including its (S)-enantiomer, plays a significant role in epoxy resin systems. wikipedia.orgnih.gov It is commonly used as a reactive diluent to reduce the viscosity of uncured epoxy resins. wikipedia.orgchemdad.comconnectchemicals.com This reduction in viscosity facilitates easier processing and application of the epoxy system in coatings, adhesives, and laminates. chemdad.com

As a reactive diluent, the glycidyl ether group of (S)-phenyl glycidyl ether participates in the cross-linking reaction during the curing process, becoming an integral part of the final thermoset network. chemdad.com This incorporation can influence the mechanical properties and microstructure of the cured epoxy resin. wikipedia.org The use of phenyl glycidyl ether can also accelerate the curing process. chemdad.com

Enhancement of Adhesion and Mechanical Properties in Epoxy Formulations

The incorporation of this compound into epoxy formulations serves to enhance critical performance characteristics, including adhesion and mechanical strength. chemimpex.comechemi.com As a reactive diluent, it improves the wetting and penetration of the resin into substrates, leading to stronger adhesive bonds in applications within the construction and automotive sectors. chemimpex.comechemi.com

Research findings indicate that while monofunctional diluents like phenyl glycidyl ether can slightly reduce properties dependent on high crosslink density, such as thermal resistance, they often improve others like impact strength and thermal shock resistance. specialchem.com The reduction in crosslink density introduces more flexibility into the cured resin. specialchem.com A study involving a phenyl glycidyl ether and metaphenylene diamine system noted an increase in the glass transition temperature (Tg) of the cured resin compared to an unmodified version, indicating enhanced thermal stability in that specific formulation. ncsu.edu

The table below illustrates the effect of phenyl glycidyl ether on the viscosity and heat distortion temperature (a measure of thermal resistance) of a standard DGEBA liquid epoxy resin.

Table 1: Effect of Phenyl Glycidyl Ether on Epoxy Resin Properties

| Reactive Diluent | Amount Added (pph)* | Resulting Viscosity (cps) | Heat Distortion Temp. (°C)** |

|---|---|---|---|

| None (Control) | 0 | 12,400 | 115 |

| Phenyl glycidyl ether | 18.5 | 1,500 | 105 |

*Parts per hundred parts of resin required to dilute original DGEBA epoxy resin of 12,400 cps. **Stoichiometric amount, cured for 4 hours at 150°C. Data sourced from specialchem.com.

Impact on Microstructure and Network Formation of Cured Resins

The molecular structure of this compound plays a crucial role in defining the microstructure and three-dimensional network of cured epoxy resins. As a monofunctional epoxide, it has only one reactive epoxy group. During polymerization, it acts as a "chain stopper" or terminator, effectively controlling the extent of crosslinking. specialchem.com This moderation of crosslink density prevents the formation of an overly rigid and brittle network, leading to a cured material with increased resilience. specialchem.com

Curing Reactions with Various Agents (e.g., Amines, Dicyandiamide)

The epoxide ring of this compound is highly strained and readily undergoes ring-opening polymerization with a variety of curing agents or hardeners.

Curing with Amines: The reaction with amines is a primary method for curing epoxy resins. The mechanism involves a nucleophilic attack of the amine's nitrogen atom on one of the electrophilic carbon atoms of the epoxy ring. mdpi.com This reaction can proceed without a catalyst, and the reactivity is influenced by the type of amine used (primary or secondary). mdpi.comgoogle.com

Model studies using phenyl glycidyl ether (PGE) and various amines have provided detailed insights into this process.

Reaction with Aniline (B41778): In a model reaction between PGE and aniline (a primary aromatic amine), the formation of both a monoadduct (one PGE molecule per aniline molecule) and a diadduct (two PGE molecules per aniline molecule) was identified. kpi.ua

Reaction with Butylamine (B146782): A calorimetric investigation of the reaction between PGE and butylamine determined the heat of reaction to be 24.5 ± 0.6 kcal/mole. researchgate.net The reaction is autocatalytic, accelerated by the hydroxyl groups produced during the ring-opening. The activation energy for the rate constants was found to be 13-14 kcal/mole. researchgate.net

Table 2: Kinetic Data for the Model Reaction of Phenyl Glycidyl Ether with Butylamine

| Parameter | Value |

|---|---|

| Heat of Reaction (ΔH) | 24.5 ± 0.6 kcal/mole |

| Activation Energy (Ea) | 13-14 kcal/mole |

*Data sourced from researchgate.net.

Curing with Dicyandiamide (B1669379) (DICY): Dicyandiamide (DICY) is a widely used latent curing agent, meaning it requires high temperatures (approx. 200°C) to activate and cure the epoxy resin. dtic.milscribd.com The curing chemistry is complex and involves multiple reaction steps. Accelerators, such as substituted ureas like Monuron, are often added to lower the curing temperature to around 130°C. dtic.mil

A model study using phenyl glycidyl ether and DICY proposed a potential reaction pathway: rsc.org

Tertiary Amine Formation: The reaction initiates between the primary amine group of DICY and the epoxide group of PGE. This ring-opening reaction forms a tertiary amine structure. rsc.org

Amide Formation: Subsequently, an addition reaction occurs between the nitrile group (-C≡N) of the DICY moiety and the newly formed hydroxyl group (-OH) from the initial step. This intramolecular or intermolecular reaction leads to the formation of an amide structure. rsc.org

These investigations, supported by NMR spectroscopy, confirmed the formation of both tertiary amine and amide structures as key products in the reaction. rsc.org It is important to note that this represents the main reaction course, and numerous other side reactions and intramolecular cyclizations can occur, leading to a complex final network. scribd.comrsc.org

Development of Bio-based Polymers and Resins Utilizing Glycidyl Ether Derivatives

In response to growing environmental concerns and the need to reduce dependence on petroleum, significant research has focused on developing polymers from renewable resources. bohrium.com Glycidyl ether chemistry is central to these efforts, with various derivatives being synthesized from natural precursors to create bio-based epoxy resins. bohrium.comresearchgate.net These bio-based alternatives aim to replace or be blended with conventional petroleum-based resins like DGEBA. bohrium.com

Several natural sources are being explored for the synthesis of these novel glycidyl ether monomers:

Glycerol (B35011) and Sorbitol: Commercially available polyglycidyl ethers are derived from glycerol (a byproduct of biodiesel production) and sorbitol (derived from the reduction of glucose). researchgate.netrsc.org These can be cured with bio-based hardeners like tannic acid to form thermosets. researchgate.net

Plant Oils: Natural oils, such as castor oil, can be chemically modified to produce glycidyl ethers like castor oil glycidyl ether (COGE). bohrium.com

Lignin (B12514952) and Plant Phenols: Aromatic compounds derived from lignin and other plant sources are promising candidates for creating bio-based epoxies with good thermal properties. Examples include derivatives synthesized from vanillin, eugenol, canolol, and magnolol (B1675913). bohrium.comcirad.fr

Terpenes: Acyclic terpenes, which are bio-renewable alcohols, can be reacted with epichlorohydrin (B41342) to synthesize a range of terpenyl glycidyl ethers (TGEs). These can then be copolymerized with ethylene oxide to create partially bio-based polyethers with tunable properties. rsc.org

The development of these glycidyl ether derivatives from renewable feedstocks is a key strategy for creating more sustainable adhesives, coatings, and composite materials. bohrium.comresearchgate.net

Table 3: Examples of Bio-based Glycidyl Ether Derivatives and Their Sources

| Glycidyl Ether Derivative | Natural Source / Precursor |

|---|---|

| Glycerol polyglycidyl ether | Glycerol researchgate.net |

| Sorbitol polyglycidyl ether | Sorbitol (from Glucose) researchgate.net |

| Castor oil glycidyl ether (COGE) | Castor Oil bohrium.com |

| Diglycidyl ether of magnolol (DGEM) | Magnolol (from Magnolia trees) bohrium.com |

| Diepoxydized diphenyls | Eugenol, Canolol cirad.fr |

| Terpenyl glycidyl ethers (TGEs) | Terpene Alcohols rsc.org |

Pharmaceutical and Biologically Relevant Applications

(S)-Glycidyl Phenyl Ether as an Intermediate in Biologically Active Compound Synthesis

This compound is a versatile chemical intermediate widely utilized in the synthesis of advanced materials and specialty chemicals. chemimpex.com Its structure, which includes a chiral epoxide and a phenoxy group, enhances its reactivity, making it an excellent foundational molecule for producing a variety of polymers and resins. chemimpex.com In the pharmaceutical sector, its primary value lies in its role as an intermediate for biologically active compounds. chemimpex.comechemi.com The chiral nature of this compound is critical, as it facilitates the creation of enantiomerically pure products, a fundamental requirement in modern drug development. chemimpex.com

A significant application is its use in synthesizing 3-aryloxy-1,2-propane diols, which are important precursors for various pharmaceuticals. niscpr.res.in For example, 3-phenoxy-1,2-propane diol, derived from the hydrolysis of phenyl glycidyl (B131873) ether, serves as an intermediate in the synthesis of drugs such as centrally acting muscle relaxants and cardiovascular medications. niscpr.res.in Research has demonstrated the successful biotransformation of phenyl glycidyl ether into its corresponding vicinal diol using whole cells of Candida viswanathii, which contain epoxide hydrolase enzymes. This biocatalytic process can achieve over 90% conversion under optimized conditions, presenting a greener and highly efficient method for producing these valuable pharmaceutical intermediates. niscpr.res.in

Chiral Epoxides in Drug Development and Manufacturing Routes

Chiral epoxides are a critically important class of intermediates in the production of chiral pharmaceuticals. researchgate.net The polarity and inherent ring strain of the epoxide ring make it highly susceptible to ring-opening reactions with a wide array of nucleophiles, rendering it an excellent reactive intermediate for stereoselective synthesis. researchgate.netencyclopedia.pub This reactivity allows for the precise construction of key chemical bonds needed to build larger, more complex molecules for medicinal use. encyclopedia.pub The ability to produce enantiomerically pure compounds is paramount, as different enantiomers of a drug can have vastly different biological activities; one may be therapeutic while the other could be inactive or even harmful. catalysis.blog

The use of epoxide chemistry is a well-established strategy in the development of robust and efficient large-scale syntheses for numerous approved medicines and drug candidates. mdpi.comresearchgate.net These applications span a wide range of therapeutic areas and molecular structures, including heterocycles, peptides, and other small molecules. researchgate.net

Achieving enantiomeric purity is a major challenge in modern organic chemistry, and several powerful methods have been developed to synthesize chiral epoxides with high selectivity. These methods are broadly categorized as either asymmetric synthesis from prochiral substrates or the resolution of racemic mixtures. researchgate.netresearchgate.net

Asymmetric epoxidation introduces an oxygen atom to a prochiral alkene to create a chiral epoxide, with the goal of producing one enantiomer in preference to the other. catalysis.blog Key catalytic methods include:

Sharpless-Katsuki Asymmetric Epoxidation: This widely used method employs a titanium-based catalyst and a chiral ligand, typically diethyl tartrate, for the highly enantioselective epoxidation of allylic alcohols. catalysis.blogmdpi.com

Jacobsen-Katsuki Asymmetric Epoxidation: This technique uses a chiral manganese-salen complex as a catalyst and is effective for the epoxidation of a variety of unfunctionalized alkenes. catalysis.blogmdpi.com

Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, leaving the unreacted enantiomer in high purity.

Hydrolytic Kinetic Resolution (HKR): Pioneered by Jacobsen, this method uses a chiral cobalt-salen catalyst to selectively hydrolyze one epoxide enantiomer from a racemic mixture, yielding an enantiomerically pure epoxide and a corresponding diol. thieme-connect.com This technique has been successfully applied to a variety of aliphatic and multifunctionalized epoxides. thieme-connect.com

Biocatalytic Resolution: This approach uses enzymes, such as epoxide hydrolases (EHs) or lipases, to resolve racemic epoxides. wur.nl EHs catalyze the enantioselective hydrolysis of an epoxide to a diol, which is a promising method for producing epoxides with very high enantiomeric excess. researchgate.net This "green chemistry" approach offers excellent selectivity under mild reaction conditions. researchgate.net

Interactive Table 1: Methods for Synthesizing Enantiomerically Pure Epoxides

| Method | Type | Description | Key Features |

|---|---|---|---|

| Sharpless-Katsuki Epoxidation | Asymmetric Synthesis | Uses a titanium tetraisopropoxide catalyst with a chiral tartrate ligand to epoxidize allylic alcohols. catalysis.blog | High enantioselectivity for a specific class of substrates (allylic alcohols). mdpi.com |

| Jacobsen-Katsuki Epoxidation | Asymmetric Synthesis | Employs a chiral manganese-salen complex to catalyze the epoxidation of isolated alkenes. catalysis.blogmdpi.com | Broad substrate scope for unfunctionalized olefins. mdpi.com |

| Hydrolytic Kinetic Resolution (HKR) | Kinetic Resolution | A chiral (salen)Co(III) complex catalyzes the addition of water to one enantiomer of a racemic epoxide. thieme-connect.com | Provides access to both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric purity. thieme-connect.com |

| Biocatalytic Resolution | Kinetic Resolution | Utilizes enzymes like epoxide hydrolases or lipases to selectively transform one enantiomer. researchgate.net | Environmentally friendly, high selectivity, operates under mild conditions (pH, temperature). niscpr.res.inresearchgate.net |

The strategic use of chiral epoxide intermediates is evident in the manufacturing routes of numerous high-profile pharmaceuticals. mdpi.comresearchgate.net The synthesis of these drugs often relies on a key step involving the creation or ring-opening of a chiral epoxide to install the necessary stereochemistry. encyclopedia.pub

Interactive Table 2: Examples of Approved Drugs Synthesized Using Chiral Epoxide Intermediates

| Drug Name | Therapeutic Area | Role of Chiral Epoxide |

|---|---|---|

| Tasimelteon | Sleep Disorder | A chiral dihydrobenzofuran epoxide was a key intermediate in an early synthesis route developed by Bristol-Myers Squibb. encyclopedia.pubmdpi.com |

| Reboxetine | Antidepressant | The synthesis involves key epoxide intermediates and their subsequent ring-opening reactions. researchgate.net |

| Atazanavir | HIV Protease Inhibitor | Retrosynthetic analysis reveals a key chiral epoxide intermediate as a central building block for the complex molecule. researchgate.net |

| Rivaroxaban | Anticoagulant | The manufacturing process utilizes epoxide chemistry to construct a part of the molecule's core structure. researchgate.net |

| Linezolid | Antibiotic | The synthesis of this oxazolidinone antibiotic incorporates a chiral epoxide to set a critical stereocenter. researchgate.net |

| Efinaconazole | Antifungal | A specific chiral epoxide is a key intermediate for this and related triazole antifungal agents, where the stereochemistry is crucial for biological activity. mdpi.com |

A notable case study is the development of Tasimelteon . Process chemists at Bristol-Myers Squibb initially explored a synthetic route centered on a chiral epoxide intermediate. encyclopedia.pubmdpi.com Although they first attempted the Jacobsen-Katsuki asymmetric epoxidation, an alternative route via a Sharpless asymmetric dihydroxylation proved more efficient for large-scale production. This optimized process was scaled up to produce kilograms of the necessary diol intermediate (which is then converted to the epoxide) with over 99% enantiomeric excess. mdpi.com

Synthesis of Enantiomerically Pure Products for Pharmaceutical Development

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The reactivity of the glycidyl ether functional group allows it to form covalent bonds and engage in noncovalent interactions with biological macromolecules, including proteins and nucleic acids.

Phenyl glycidyl ether and its derivatives have been shown to interact with proteins. In metabolic studies, it is conjugated with glutathione (B108866), a process catalyzed by the enzyme glutathione-S-alkyltransferase. nih.gov This demonstrates a direct interaction with cellular proteins involved in detoxification pathways. Furthermore, synthetic polymers based on a poly(glycidyl ether) backbone have been used as models to study protein interactions. nih.gov For instance, studies using poly(allyl glycidyl ether) modified with charged groups have explored the binding properties with bovine serum albumin (BSA), a major blood protein. nih.gov More advanced research has used functional epoxide monomers, including phenyl glycidyl ether and catechol acetonide glycidyl ether, to create peptidomimetic polymers that study anion-π interactions, which are crucial in biological processes like enzyme catalysis. pnas.org

The interaction of glycidyl ethers with nucleic acids has also been documented. In vitro studies have shown that phenyl glycidyl ether reacts with components of DNA, specifically thymidine (B127349) and 2′-deoxyadenosine. nih.gov The reaction results in the formation of N-alkylated adducts, such as N-3-(2-hydroxy-3-phenoxypropyl)thymidine and N-1-(2-hydroxy-3-phenoxypropyl)-2′-deoxyadenosine, demonstrating its ability to covalently modify nucleic acid bases. nih.gov

Furthermore, (S)-glycidyl derivatives are used in the synthesis of modified nucleic acids. Glycol nucleic acid (GNA), a simple, acyclic nucleic acid analogue, can be synthesized using (S)-glycidyl 4,4'-dimethoxytrityl ether as a starting material. beilstein-journals.org DNA oligomers containing these (S)-GNA residues have been shown to form duplexes with natural DNA and RNA, highlighting a direct interaction and structural mimicry of native nucleic acid structures. beilstein-journals.org

Molecular Toxicology and Carcinogenesis Mechanisms of Epoxides

Formation of Electrophilic Reactive Metabolites

Epoxides are electrophilic compounds, meaning they are electron-seeking and readily react with nucleophiles, which are electron-rich molecules. nih.govmdpi.com This electrophilicity is a consequence of the polarized carbon-oxygen bonds and the significant ring tension within the three-membered ether ring. nih.govmdpi.com (S)-Glycidyl phenyl ether itself is a reactive electrophile.

The formation of reactive metabolites from other xenobiotics, such as those containing a furan (B31954) ring, can also lead to the generation of epoxides. europa.eu Cytochrome P450 enzymes, for instance, can oxidize aromatic or double bonds in various molecules to form epoxides. nih.govmdpi.comsigmaaldrich.com These resulting epoxides are often highly reactive and can covalently bind to cellular components like proteins and DNA, a process that is frequently implicated in drug toxicity. nih.govmdpi.comsigmaaldrich.com

Mechanisms of DNA Adduct Formation and Genotoxicity

The genotoxicity of epoxides like this compound stems from their ability to form covalent adducts with DNA. ugent.be As electrophiles, they can attack the nucleophilic centers in DNA bases. umich.edu The formation of these DNA adducts is a critical step in chemical carcinogenesis, as they can lead to mutations if not repaired before cell division. ugent.be

For phenyl glycidyl (B131873) ether, studies have shown that it can react with 2'-deoxyadenosine (B1664071) and thymidine (B127349) to form various adducts. sigmaaldrich.comilo.orgnih.gov The primary adducts identified are N-1-(2-hydroxy-3-phenoxypropyl)-2'-deoxyadenosine and N-3-(2-hydroxy-3-phenoxypropyl)thymidine. ilo.orgnih.govoup.com Research on the related compound, allyl glycidyl ether, has demonstrated that the major DNA adduct is formed at the N-7 position of guanine, with other adducts occurring at the N-1 and N-3 positions of adenine (B156593) and the N-3 position of cytosine. uzh.ch The reactivity at these sites is influenced by their nucleophilicity, with the N7 and N3 positions of purines being particularly susceptible to attack. umich.edu

Furthermore, epoxides can also react with the phosphate (B84403) backbone of DNA, leading to the formation of phosphotriester adducts. nj.govresearchgate.netwikipedia.org This type of damage can contribute to the breakdown of the DNA structure. wikipedia.org The stereochemistry of the epoxide can influence the formation of these adducts. For instance, studies with benzo[a]pyrene (B130552) diol epoxide have shown that the stereochemistry of the epoxide affects the extent of formation of different base adducts. nj.gov While specific data on the stereoselective DNA adduct formation by this compound is limited, the principles of epoxide reactivity suggest that its stereochemistry likely plays a role in the specific types and quantities of DNA adducts formed.

The genotoxic potential of glycidyl ethers is supported by findings that they can induce mutations in bacteria. acs.org Phenyl glycidyl ether is suspected of causing genetic defects. europa.eucapes.gov.br

Role of Epoxide Hydrolases in Detoxification and Biological Defense

The primary defense mechanism against the harmful effects of epoxides is their enzymatic detoxification. Epoxide hydrolases (EHs) are key enzymes in this process, catalyzing the hydrolysis of the epoxide ring to form less reactive and more water-soluble diols, which can then be more easily excreted from the body. uq.edu.aujmb.or.kr

Microsomal Epoxide Hydrolase (mEH) Mechanisms and Substrate Specificity

Microsomal epoxide hydrolase (mEH) is a critical enzyme in the detoxification of a wide array of xenobiotic epoxides. jmb.or.kr The catalytic mechanism of mEH involves a two-step process. First, a nucleophilic aspartate residue in the active site of the enzyme attacks one of the carbon atoms of the epoxide ring, leading to the formation of a covalent ester intermediate. researchgate.net Subsequently, a water molecule, activated by a charge-relay system involving a histidine residue, hydrolyzes this intermediate, releasing the diol product and regenerating the free enzyme. nih.gov